1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a central pyrrole-2,5-dione core substituted with a phenyl group at position 1 and pyrazole moieties at positions 3 and 2.
Properties
IUPAC Name |
1-phenyl-3,4-di(pyrazol-1-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-15-13(19-10-4-8-17-19)14(20-11-5-9-18-20)16(23)21(15)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQLMVXMCBBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)N3C=CC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with maleic anhydride, followed by cyclization with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pyrrole-2,5-dione scaffold is a common motif in bioactive compounds. Key analogs include:
Key Observations :
- Substituent Impact : Pyrazole groups in the target compound may improve binding to biological targets (e.g., viral proteins or receptors) compared to indole (in ) or halogenated substituents (in ).
- Core Modifications : Piperazine-2,5-dione analogs (e.g., Compound 6 ) exhibit antiviral activity, suggesting the pyrrole-2,5-dione core in the target compound could share similar bioactivity.
Antiviral Activity
Diketopiperazine derivatives (e.g., albonoursin, IC₅₀: 6.8 ± 1.5 μM against H1N1) demonstrate that electron-withdrawing substituents (e.g., benzylidene) enhance antiviral potency . The target compound’s pyrazole groups may similarly modulate activity through hydrogen bonding or steric effects.
Receptor Affinity
Pyrrolidine-2,5-dione derivatives with ortho-OCH₃ or meta-CF₃ substituents show differential binding to 5-HT1A/5-HT2A receptors .
Biological Activity
1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by a pyrrole ring fused with two pyrazole substituents. This structural configuration is crucial in determining its biological activity.
1. Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that pyrazole derivatives possess activity against various bacterial strains including E. coli and S. aureus. Notably, specific derivatives showed promising results against these pathogens, indicating their potential as antibacterial agents .
3. Anticancer Properties
Preliminary studies suggest that certain pyrazole derivatives may inhibit cancer cell proliferation. For example, compounds derived from the pyrazole structure have been tested against various cancer cell lines and demonstrated cytotoxic effects, suggesting potential use in cancer therapy .
The mechanisms through which 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate inflammatory pathways by inhibiting cytokine production.
- Interference with Bacterial Cell Wall Synthesis : Some derivatives disrupt the synthesis of bacterial cell walls, leading to cell lysis.
Study 1: Anti-inflammatory Effects
In a study evaluating a series of pyrazole derivatives for anti-inflammatory activity, compounds were tested in vivo on mice models with induced inflammation. The results indicated that certain derivatives significantly reduced edema and pain levels comparable to indomethacin .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of synthesized pyrazole derivatives against multiple bacterial strains. The findings revealed that specific compounds showed high inhibitory effects against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential as broad-spectrum antibiotics .
Data Tables
| Compound Name | Structure | Anti-inflammatory Activity (%) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|---|
| Compound A | Structure A | 85% (TNF-α) | 15 (E. coli) |
| Compound B | Structure B | 76% (IL-6) | 10 (S. aureus) |
| Compound C | Structure C | 61% | 20 (Klebsiella pneumoniae) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
